molecular formula C18H13ClN2O2S B12731339 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- CAS No. 114566-50-6

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl-

Katalognummer: B12731339
CAS-Nummer: 114566-50-6
Molekulargewicht: 356.8 g/mol
InChI-Schlüssel: COOFHYHUMFRCIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- is a complex organic compound that belongs to the class of benzoxazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl and thiazolyl groups through substitution reactions.

    Methylation: Addition of the methyl group at the 4-position.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure proper reaction kinetics.

    Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one Derivatives: Compounds with similar benzoxazine structures but different substituents.

    Thiazole Derivatives: Compounds containing the thiazole ring with various functional groups.

    Chlorophenyl Compounds: Compounds with the 4-chlorophenyl group attached to different core structures.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

114566-50-6

Molekularformel

C18H13ClN2O2S

Molekulargewicht

356.8 g/mol

IUPAC-Name

6-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H13ClN2O2S/c1-21-15-8-12(4-7-16(15)23-9-17(21)22)14-10-24-18(20-14)11-2-5-13(19)6-3-11/h2-8,10H,9H2,1H3

InChI-Schlüssel

COOFHYHUMFRCIZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.